![molecular formula C19H21N3O2S B302644 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B302644.png)
2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}-N-(2,3-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}-N-(2,3-dimethylphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The compound is commonly referred to as 'Compound X' for ease of reference.
Wirkmechanismus
The mechanism of action of Compound X is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases. The compound has been shown to have a high affinity for certain receptors and enzymes, which makes it a promising drug candidate.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function. The compound has also been shown to have a neuroprotective effect, which makes it a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Compound X in lab experiments include its high potency and selectivity, which makes it a valuable tool for studying the mechanisms of various diseases. However, the compound is also associated with certain limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research and development of Compound X. These include the identification of new applications for the compound, the optimization of its synthesis method, and the development of new analogs with improved properties. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, Compound X is a chemical compound that has shown promising results in various scientific research applications. Its potential applications in the treatment of various diseases make it a valuable tool for researchers. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of Compound X involves a multistep process that includes the reaction of 2-chloro-3-cyano-4-(methoxymethyl)-6-methylpyridine with potassium thioacetate to form 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}-acetic acid. This intermediate is then reacted with 2,3-dimethylphenylamine to produce Compound X. The purity of the compound is typically verified using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Compound X has shown promising results in various scientific research applications. It has been identified as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has also been used in the development of new diagnostic tools for the detection of certain diseases.
Eigenschaften
Produktname |
2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}-N-(2,3-dimethylphenyl)acetamide |
---|---|
Molekularformel |
C19H21N3O2S |
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C19H21N3O2S/c1-12-6-5-7-17(14(12)3)22-18(23)11-25-19-16(9-20)15(10-24-4)8-13(2)21-19/h5-8H,10-11H2,1-4H3,(H,22,23) |
InChI-Schlüssel |
SSECRLOUEGFVTQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=C(C(=CC(=N2)C)COC)C#N)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=CC(=C2C#N)COC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.